molecular formula C19H18O B12543667 4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one CAS No. 143248-82-2

4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one

Cat. No.: B12543667
CAS No.: 143248-82-2
M. Wt: 262.3 g/mol
InChI Key: WOSHGGRHJPUBHI-UHFFFAOYSA-N
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Description

4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one is an organic compound with the molecular formula C19H18O It is a cyclohexenone derivative, characterized by a cyclohexene ring substituted with a methyl group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and biphenyl derivatives.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the formation of the cyclohexene ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-phenylcyclohex-2-enone: A similar compound with a single phenyl group instead of a biphenyl moiety.

    4-Methyl-4-(2-methoxyphenyl)cyclohex-2-enone: A derivative with a methoxy group on the phenyl ring.

    4-Methyl-4-(2-chlorophenyl)cyclohex-2-enone: A compound with a chlorine substituent on the phenyl ring.

Uniqueness

4-Methyl-4-(2-phenylphenyl)cyclohex-2-EN-1-one is unique due to its biphenyl substitution, which imparts distinct chemical and physical properties

Properties

CAS No.

143248-82-2

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

4-methyl-4-(2-phenylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H18O/c1-19(13-11-16(20)12-14-19)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3

InChI Key

WOSHGGRHJPUBHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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